molecular formula C32H28Cl2N2O9S3 B11028146 Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11028146
M. Wt: 751.7 g/mol
InChI Key: GZVGDRJLKJJJPX-UHFFFAOYSA-N
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Description

This compound is a structurally complex spirocyclic molecule featuring a thiopyrano[2,3-c]quinoline core fused with a 1,3-dithiole ring. Key structural elements include:

  • Spiro junction: The 1,3-dithiole and thiopyrano[2,3-c]quinoline rings share a common spiro carbon, conferring conformational rigidity .
  • Substituents: The 6'-position is substituted with a (3,4-dichlorophenyl)carbamoyl group, while the 5',5',8'-positions carry methyl groups. Four methyl ester groups (tetracarboxylate) are attached to the dithiole and quinoline moieties, enhancing solubility and reactivity .

The compound’s synthesis likely involves multicomponent cyclization reactions, analogous to spiroquinoline derivatives formed via domino condensation-Heck cyclization (as seen in cryptolepine analogs) .

Properties

Molecular Formula

C32H28Cl2N2O9S3

Molecular Weight

751.7 g/mol

IUPAC Name

tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28Cl2N2O9S3/c1-14-8-10-16-19(12-14)36(30(41)35-15-9-11-17(33)18(34)13-15)31(2,3)25-20(16)32(21(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-32)29(40)45-7/h8-13H,1-7H3,(H,35,41)

InChI Key

GZVGDRJLKJJJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The initial step often includes the formation of the spiro structure through a cyclization reaction. This is followed by the introduction of the dichlorophenyl group via a substitution reaction. The final steps involve the addition of the carbamoyl and carboxylate groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the synthesis process. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-[(3,4-dichlorophenyl)carbamoyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic thiopyrano[2,3-c]quinoline derivatives with variations in substituents and molecular architecture. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents logP Notable Features Reference
Target Compound ~C₃₂H₂₈Cl₂N₂O₈S₃ ~700 (estimated) 3,4-Dichlorophenyl carbamoyl, tetramethyl ~6.5* High halogen content, rigid spiro core
Tetramethyl 6'-(4-methoxybenzoyl)-5',5'-dimethyl analog (Y021-8288) C₃₂H₂₉N O₁₀ S₃ 683.78 4-Methoxybenzoyl, dimethyl N/A Enhanced solubility due to methoxy group
Tetramethyl 5',5',8'-trimethyl-6'-(phenylacetyl) analog (3389-1198) C₃₃H₃₁N O₉ S₃ 681.80 Phenylacetyl, trimethyl 6.078 High lipophilicity, simpler aryl group
Tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl] analog (BY08749) C₃₁H₃₀N₂O₁₁S₃ 702.77 Dioxopyrrolidinyl-acetyl N/A Polar substituent for improved bioavailability

Notes:

  • Substituent Impact : The 3,4-dichlorophenyl group in the target compound increases molecular weight and lipophilicity (logP ~6.5 estimated*) compared to the phenylacetyl (logP 6.078) and methoxybenzoyl analogs. Chlorine atoms may enhance electrophilic reactivity or pesticidal activity, as seen in other chlorinated aromatics .
  • Spiro Core Stability: All analogs share the spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline] scaffold, which imparts rigidity and resistance to enzymatic degradation, similar to spirooxindoles in antimicrobial studies .
  • Synthetic Flexibility: The tetracarboxylate esters allow for derivatization into free acids or amides, a strategy used in spiroquinoline-indoline-dione synthesis .

Key Research Findings

Synthetic Methods: The target compound’s thiopyrano[2,3-c]quinoline core aligns with derivatives synthesized via domino condensation-Heck cyclization, as reported for pyrrolo[2,3-c]quinolines . Intramolecular cyclization of dithiole precursors (e.g., Willgerodt–Kindler reactions) is a plausible route, given the tendency of sulfur-containing intermediates to form cyclic structures .

Spectroscopic Characterization :

  • Analogs are characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and HRMS, with distinct signals for methyl esters (δ ~3.8–4.0 ppm) and spiro carbons (δ ~70–80 ppm) . The dichlorophenyl group would produce aromatic signals at δ ~7.2–7.5 ppm.

Functional Group Influence :

  • The 3,4-dichlorophenyl carbamoyl group may confer bioactivity against parasitic or fungal targets, akin to chlorinated spirooxindoles .
  • Methyl esters improve solubility in organic solvents, critical for purification via reverse-phase chromatography, as demonstrated in Reference Example 107 .

Biological Activity

Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound notable for its unique structural characteristics and potential biological activities. The compound features a spiro structure that integrates a dithiole and a thiopyranoquinoline moiety. Its molecular formula is C32H27Cl2N O9S3, indicating substantial complexity and potential for diverse pharmacological applications.

Structural Characteristics

The structural complexity of this compound arises from its multiple functional groups:

  • Carbamoyl Group : Contributes to the compound's reactivity.
  • Tetracarboxylate Groups : Implicated in various biological interactions.
  • Dithiole and Thiopyranoquinoline Moieties : Essential for the compound's unique biological profile.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

Pharmacological Properties

  • Antioxidant Activity : The presence of dithiole structures is often associated with antioxidant properties. The compound may scavenge free radicals and reduce oxidative stress.
  • Antineoplastic Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. Further studies are needed to evaluate this compound's efficacy against specific cancer lines.
  • Enzyme Interaction : The compound's ability to interact with various biotransformation enzymes suggests potential for influencing metabolic pathways.

Case Studies and Research Findings

Research on similar compounds has provided insights into the possible mechanisms of action for this compound. For instance:

  • Cytochrome P450 Interaction : Studies highlight the role of cytochrome P450 enzymes in the metabolism of structurally related compounds. These enzymes are crucial in drug metabolism and can be influenced by the presence of various functional groups in the compound .
  • Biotransformation Studies : Research indicates that similar compounds undergo extensive biotransformation in vivo, resulting in various metabolites that may exhibit distinct biological activities .

Table of Structural Comparisons

Compound NameStructural FeaturesUnique Aspects
5',5'-dimethylspiro[1,3-dithiole-2,1']Similar spiro structureLacks thiopyranoquinoline component
Tetraethyl 5',5',9'-trimethylSimilar dithiole structureDifferent alkyl substitutions
6'-(2-fluorobenzoyl)-Contains fluorobenzoyl groupVariation in halogen substitution

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